2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid is a complex organic compound featuring a thiazole ring substituted with an acetamido group and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as triethylamine to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiophene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or iodine for thiophene, and nucleophiles like amines or thiols for thiazole.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile or nucleophile used.
Scientific Research Applications
2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Similar structure but lacks the acetamido and thiophene groups.
2-(2-Acetamido-4-phenylthiazol-5-yl)acetic acid: Similar structure but has a phenyl group instead of a thiophene ring
Uniqueness: 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid is unique due to the presence of both the acetamido and thiophene groups, which can enhance its biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-6(14)12-11-13-10(7-3-2-4-17-7)8(18-11)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAFKMWONIRBGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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